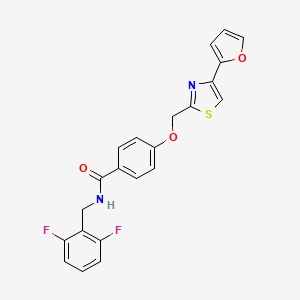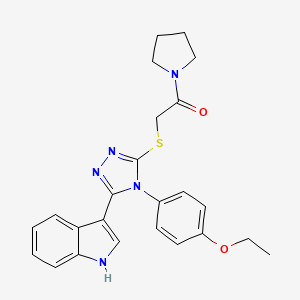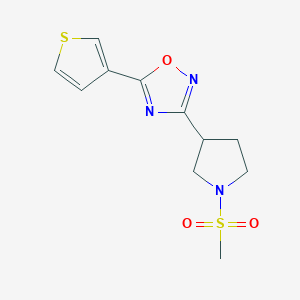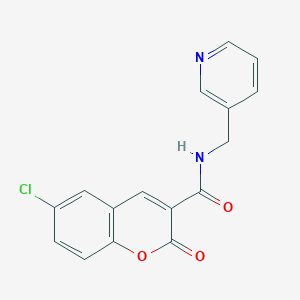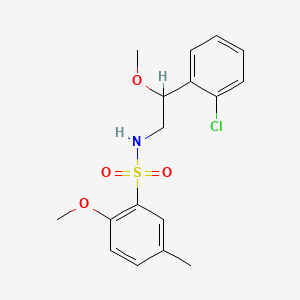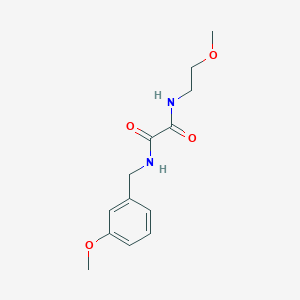
N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide” is a complex organic compound. Based on its name, it likely contains a benzyl group (a benzene ring attached to a CH2 group) and an ethyl group (a two-carbon chain), both of which are attached to an oxalamide group (a type of amide). The “3-methoxy” and “2-methoxy” parts of the name suggest that there are methoxy groups (OCH3) attached to the benzyl and ethyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate benzyl and ethyl compounds with oxalic acid or a derivative thereof. This could potentially be achieved through a process known as reductive amination .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex, with the benzyl and ethyl groups providing a degree of structural flexibility. The presence of the oxalamide group would likely result in the formation of a rigid, planar structure .Chemical Reactions Analysis
As an amide, this compound would likely undergo reactions typical of this class of compounds. This could include hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an amide, it would likely be capable of forming hydrogen bonds, which could affect its solubility and boiling point .Applications De Recherche Scientifique
Light-Switchable Polymer
A novel cationic polymer capable of switching from a cationic to a zwitterionic form upon irradiation at 365 nm was synthesized. This polymer shows potential applications in DNA condensation and release, as well as switching antibacterial activity to a non-toxic character against Escherichia coli. This demonstrates the compound's utility in developing responsive materials for biomedical applications (Sobolčiak et al., 2013).
Intramolecular Hydrogen Bonding in Oxamide Derivatives
Research on symmetric and non-symmetric oxamides, including derivatives similar to N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide, revealed that these compounds are stabilized by intramolecular three-center hydrogen bonding. This study contributes to the understanding of the structural behavior of oxamide derivatives, which is crucial for designing new materials and drugs (Martínez-Martínez et al., 1998).
Reactivity of Oxalamide-Based N-Heterocyclic Carbene
The oxalamide-based carbene demonstrated unique reactivity, including cyclopropanation and the formation of a selenide, which was characterized by X-ray diffraction. This reactivity profile is significant for the development of new catalytic processes and the synthesis of novel compounds (Braun et al., 2012).
Synthesis of Di- and Mono-Oxalamides
A novel synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from oxirane derivatives. This method provides a high-yielding and operationally simple route to these compounds, highlighting their potential in the synthesis of valuable chemical entities (Mamedov et al., 2016).
Crystal Structure of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide
The crystal structure of a closely related oxalamide compound was determined, providing insight into the molecular geometry and hydrogen bonding patterns. Such structural analyses are fundamental for understanding the properties and potential applications of oxalamide derivatives (Zhang et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-N'-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-18-7-6-14-12(16)13(17)15-9-10-4-3-5-11(8-10)19-2/h3-5,8H,6-7,9H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMOJBDIQZZRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2919281.png)
![1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B2919284.png)
![Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B2919286.png)

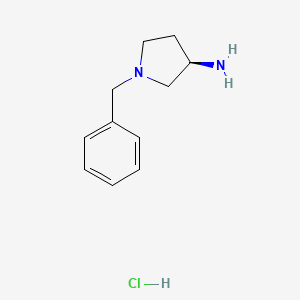
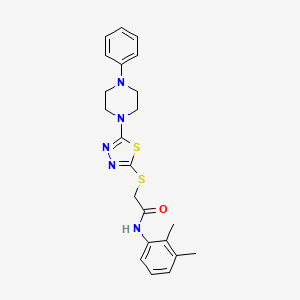
![3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2919291.png)
